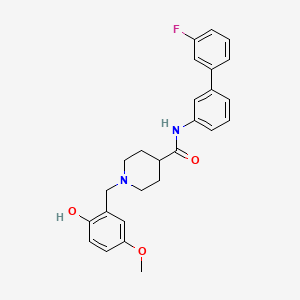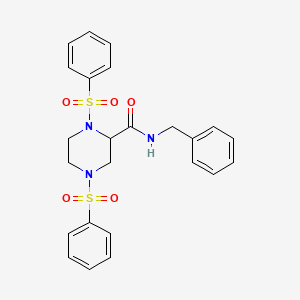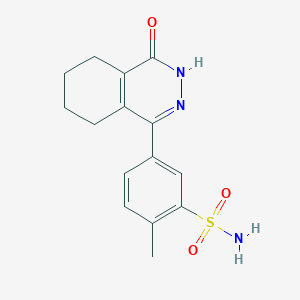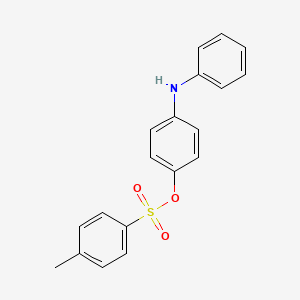![molecular formula C16H14Cl4N2O B5194512 2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B5194512.png)
2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide, also known as TCMTB, is a synthetic organic compound that belongs to the family of benzamides. It is a white crystalline powder with a molecular formula of C14H10Cl4N2O and a molecular weight of 356.05 g/mol. TCMTB is commonly used as a biocide and fungicide in various industrial applications, including leather processing, wood preservation, and paper manufacturing.
作用機序
The exact mechanism of action of 2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in the target microorganisms. 2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide has been shown to disrupt the cell membrane integrity, leading to cell death and inhibition of growth.
Biochemical and Physiological Effects:
2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide has been shown to have a range of biochemical and physiological effects on various organisms. It has been shown to induce oxidative stress and DNA damage in human cells, as well as disrupt mitochondrial function and inhibit ATP production. In animal studies, 2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide has been shown to cause liver and kidney damage, as well as neurotoxicity and reproductive toxicity.
実験室実験の利点と制限
2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide has several advantages for use in laboratory experiments, including its high potency and broad-spectrum activity against a wide range of microorganisms. However, its toxicity and potential side effects must be carefully considered when designing experiments, and appropriate safety precautions must be taken to minimize the risk of exposure.
将来の方向性
There are several potential future directions for research on 2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide, including the development of new antimicrobial agents based on its structure and mechanism of action, as well as the investigation of its potential applications in other fields, such as cancer research and drug delivery. Further studies are also needed to fully understand the toxicological effects of 2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide and to develop appropriate safety guidelines for its use in various industrial and research applications.
合成法
2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide can be synthesized through a multi-step process involving the reaction of 3-methyl-aniline with 2-chloroethyl isocyanate, followed by the reaction of the resulting intermediate with 2,2,2-trichloroacetyl chloride. The final product is obtained through purification and crystallization steps.
科学的研究の応用
2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide has been extensively studied for its biocidal properties and its potential applications in various fields of research. It has been shown to exhibit strong antifungal and antibacterial activities against a wide range of microorganisms, making it a promising candidate for use in the development of new antimicrobial agents.
特性
IUPAC Name |
2-chloro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl4N2O/c1-10-5-4-6-11(9-10)21-15(16(18,19)20)22-14(23)12-7-2-3-8-13(12)17/h2-9,15,21H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFAJPNKQKDJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5194429.png)
![4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5194436.png)
![3-chloro-N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5194441.png)
![4,4'-{methylenebis[(2-hydroxy-4,1-phenylene)imino]}bis(4-oxobutanoic acid)](/img/structure/B5194444.png)
![1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5194445.png)
![N-{1-[(cyclohexylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-methylbenzamide](/img/structure/B5194453.png)
![2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid)](/img/structure/B5194455.png)


![sec-butyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B5194482.png)


![2-{3-[5-({2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5194509.png)
